molecular formula C15H12N2 B3260966 4-Benzylcinnoline CAS No. 33732-57-9

4-Benzylcinnoline

Cat. No. B3260966
CAS RN: 33732-57-9
M. Wt: 220.27 g/mol
InChI Key: BHZYDRDCBXHKBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzylcinnoline involves several methods, but one notable approach utilizes aluminium chloride as a Lewis acid catalyst and toluene as a solvent . This method provides good yields and is efficient for preparing this compound.

Scientific Research Applications

Synthesis of N-Benzylcinnoline Derivatives

Research conducted by Stańczak (1997) focused on the synthesis of N1 and N2-substituted 4-hydroxycinnolines, which were then reduced to N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines. These derivatives have been studied for their effects on the central nervous system (Stańczak, 1997).

Chemical Genetics and Apoptosis Induction

Cai, Drewe, and Kasibhatla (2006) utilized a chemical genetics approach for the discovery of apoptosis inducers. Their study includes the use of compounds like 4-aryl-4H-chromenes and 3-aryl-5-aryl-1,2,4-oxadiazoles, which are structurally related to benzylcinnoline, for identifying potential anticancer agents and molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Potential of Cinnoline Derivatives

Bello et al. (2017) studied the synthesis and antimicrobial potential of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, demonstrating the significance of the quinoline core in medicinal chemistry, particularly in combating drug-resistant bacterial infections (Bello et al., 2017).

Biological Activities of Quinoxaline and Benzofuran Derivatives

Research on quinoxaline and benzofuran derivatives, which are related to benzylcinnoline, highlights their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Sharma et al. (2021) and Naik et al. (2015) provide insights into the medicinal importance of these heterocyclic compounds (Sharma et al., 2021); (Naik et al., 2015).

properties

IUPAC Name

4-benzylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-13-11-16-17-15-9-5-4-8-14(13)15/h1-9,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYDRDCBXHKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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